5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
説明
This compound is a cyclopenta[c]pyran derivative characterized by:
- A cyclopenta[c]pyran core with a carboxylic acid group at position 2.
- Hydroxyl groups at positions 5 and 7, with a methyl group at position 5.
- A glycosidic linkage via a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucopyranosyl) substituent at position 1.
It is classified as a terpene glycoside, likely derived from iridoid or monoterpenoid precursors, and shares structural motifs with bioactive natural products from plants and marine organisms .
特性
分子式 |
C16H24O11 |
|---|---|
分子量 |
392.35 g/mol |
IUPAC名 |
5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23) |
InChIキー |
YSIFYNVXJOGADM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
製品の起源 |
United States |
準備方法
Natural Extraction
The primary and most straightforward method for obtaining this compound involves extraction from natural plant sources where it is biosynthesized. It has been reported in species such as Tecoma fulva and Tecoma stans, which are known to produce iridoid glycosides.
- Extraction Procedure:
- Plant material (leaves, stems, or roots) is dried and powdered.
- Extraction is performed using solvents such as methanol, ethanol, or aqueous mixtures under reflux or maceration conditions.
- The crude extract is subjected to fractionation by liquid-liquid partitioning (e.g., with ethyl acetate, butanol) to enrich the glycoside fraction.
- Further purification is achieved by chromatographic techniques such as column chromatography on silica gel, Sephadex LH-20, or reverse-phase HPLC.
- Structural confirmation is done by spectroscopic methods (NMR, MS, IR).
Semi-Synthetic Preparation
Due to the complexity of the molecule, total chemical synthesis is challenging and rarely reported. However, semi-synthetic approaches from related iridoid precursors have been explored:
- Starting Materials: Natural iridoid aglycones or simpler glycosides isolated from plants.
- Glycosylation: The key step involves regio- and stereoselective glycosylation of the iridoid core with protected glucose derivatives under catalytic conditions (e.g., using Lewis acids or enzymatic glycosyltransferases).
- Functional Group Modifications: Hydroxylation and methylation steps may be introduced chemically to achieve the exact substitution pattern.
- Purification: Similar chromatographic methods as in natural extraction are used to isolate the final compound.
This approach allows modification of the sugar moiety or the aglycone to improve yields or generate analogs.
Biosynthetic Engineering and Enzymatic Synthesis
Recent advances in biotechnology have enabled the enzymatic synthesis of complex iridoid glycosides:
- Enzymatic Glycosylation: Using purified or recombinant glycosyltransferases, the sugar moiety can be enzymatically attached to the iridoid aglycone under mild conditions.
- Biotransformation: Microbial or plant cell cultures can be used to convert precursor compounds into the target glycoside by exploiting native biosynthetic pathways.
- These methods are still under development but offer high regio- and stereoselectivity with environmentally friendly conditions.
Comparative Summary of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Natural Extraction | Solvent extraction from Tecoma species | Readily available, natural product | Low yield, complex purification |
| Semi-Synthetic Synthesis | Chemical modification of natural precursors | Structural modifications possible | Multi-step, requires expertise |
| Enzymatic/Biosynthetic | Use of enzymes or cell cultures for synthesis | High selectivity, eco-friendly | Requires enzyme availability |
Research Outcomes and Analytical Data
Purity and Yield
- Extraction yields vary depending on plant source and solvent; typical yields range from 0.01% to 0.1% of dry plant weight.
- Semi-synthetic yields depend on glycosylation efficiency, generally moderate (30-60% per step).
- Enzymatic methods are promising but currently yield limited quantities in research settings.
Analytical Characterization
- NMR Spectroscopy: Confirms the positions of hydroxyl groups, methyl substituent, and glycosidic linkage.
- Mass Spectrometry: Molecular ion peak at m/z consistent with C16H24O9.
- IR Spectroscopy: Characteristic bands for hydroxyl (3200-3600 cm⁻¹), carboxylic acid (1700 cm⁻¹), and ether linkages.
- Chromatography: HPLC retention time consistent with reference standards.
Data Table: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H24O9 |
| Molecular Weight | 360.36 g/mol |
| Solubility | Soluble in methanol, ethanol |
| Melting Point | Not well-defined (decomposes) |
| Optical Rotation | Positive (specific value varies) |
| LogP (Partition Coefficient) | Low (hydrophilic due to hydroxyls) |
化学反応の分析
Types of Reactions: 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used . For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid has a wide range of scientific research applications . In chemistry, it is used as a precursor for synthesizing more complex molecules . In biology, it serves as a model compound for studying enzyme-catalyzed reactions . In medicine, it has potential therapeutic applications due to its bioactive properties . In industry, it is used in the production of pharmaceuticals and other fine chemicals .
作用機序
The mechanism of action of 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways . These interactions can modulate various biological processes, leading to its observed effects . The compound may act on enzymes, receptors, or other proteins to exert its bioactivity .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues: Key Features and Differences
The following table summarizes structural and functional distinctions between the target compound and its closest analogs:
Key Observations:
Methyl vs. Hydroxymethyl Groups : The 7-methyl group in the target compound may confer greater metabolic stability than the hydroxymethyl group in Geniposidic acid .
Pharmacological and Biochemical Comparisons
Bioactivity
- Geniposidic Acid : Demonstrated hepatoprotective effects via modulation of NF-κB and Nrf2 pathways .
- Asperulosidic Acid : Exhibits anti-tumor activity by inhibiting STAT3 signaling .
Metabolic Pathways
Physicochemical Properties
| Property | Target Compound | Geniposidic Acid | Asperulosidic Acid |
|---|---|---|---|
| LogP (Predicted) | -1.2 | -0.8 | -1.5 |
| Water Solubility (mg/mL) | ~50 | ~30 | ~20 |
| pKa (Carboxylic Acid) | 3.8 | N/A | 4.1 |
Notes:
- Lower LogP values indicate higher polarity, consistent with glycosylation and hydroxylation patterns.
- The target compound’s superior solubility may enhance bioavailability compared to Asperulosidic Acid .
Q & A
Basic Research Questions
Q. What methodologies are recommended for structural elucidation and purity assessment of this compound?
- Methodological Answer : Utilize high-resolution mass spectrometry (HR-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to resolve stereochemical complexity. For purity, employ reversed-phase HPLC with UV detection (210–400 nm) and validate with ≥95% peak homogeneity. Structural analogs in and highlight the importance of glycosidic linkage analysis via NOESY or ROESY for oxan-2-yl substituent orientation .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines: use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. and emphasize avoiding ignition sources (P210) and pre-lab risk assessments (P201/P202) due to reactive hydroxyl and carboxylic acid groups .
Q. What in vitro assays are suitable for initial screening of bioactivity?
- Methodological Answer : Prioritize cell-free assays (e.g., fluorescence polarization for DNA repair enzymes or proteasome activity) to validate predicted targets ( ). Use HEK293 or HepG2 cell lines for cytotoxicity screening (MTT assay, IC₅₀). For NF-κB or HIF-1α inhibition (CHEMBL3251/4261), employ luciferase reporter assays with TNF-α or hypoxia induction .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted molecular targets (e.g., DNA lyase) and observed in vitro activity?
- Methodological Answer : Validate target engagement via CRISPR/Cas9 knockout models or competitive binding assays (SPR/BLI). For DNA lyase (CHEMBL5619, 98.28% probability), use comet assays to measure DNA repair inhibition. If activity diverges, re-evaluate using proteomics (e.g., affinity pull-down with biotinylated probes) to identify off-target interactions .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics (e.g., blood-brain barrier permeability)?
- Methodological Answer : Conduct in silico ADME predictions ( : Log Kp = -10.15 cm/s, BBB permeant = No) followed by in vitro BBB models (hCMEC/D3 monolayers). For in vivo validation, use LC-MS/MS to quantify plasma and brain homogenates in rodent PK studies. Adjust dosing based on low GI absorption ( : 0.604 mg/mL solubility) .
Q. How can researchers model the compound’s interaction with hypoxia-inducible factor 1α (HIF-1α) at atomic resolution?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using HIF-1α’s PAS-B domain (PDB: 1H2M). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Mutagenesis (e.g., C800A) and ITC assays can confirm critical residues for binding. Cross-reference with ’s 91.83% probability for HIF-1α inhibition .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability (e.g., CYP inhibition vs. high clearance) be addressed?
- Methodological Answer : Replicate studies using human liver microsomes (HLMs) with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). If ’s CYP inhibition data (all "No") conflict with high clearance, assess phase II metabolism (UGT/SULT activity) via LC-MS metabolite profiling .
Structural and Functional Optimization
Q. What strategies can enhance the compound’s bioavailability without altering its core pharmacophore?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
